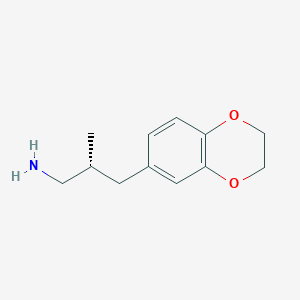
(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.273. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2R)-3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine is a derivative of benzodioxane that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, highlighting its pharmacological implications, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H15NO2
- CAS Number : 917577-58-3
Biological Activity Overview
Research indicates that compounds containing the benzodioxane moiety exhibit various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The specific compound has been studied for its potential roles in modulating neurotransmitter systems and its implications in treating neurodegenerative diseases.
- Antioxidant Activity : The benzodioxane structure is known for its ability to scavenge free radicals. Studies have shown that related compounds can inhibit oxidative stress pathways, thereby protecting cells from damage caused by reactive oxygen species (ROS) .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced inflammation in various models .
- Neuroprotective Properties : Preliminary studies suggest that this compound may influence neurotransmitter levels, particularly serotonin and dopamine, potentially offering therapeutic benefits in conditions such as depression and anxiety .
Case Studies and Research Findings
Aplicaciones Científicas De Investigación
Pharmacological Properties
1.1 Hepatoprotective Effects
The most notable application of this compound is in the treatment of liver diseases. It is primarily recognized for its hepatoprotective properties, making it effective against conditions such as:
- Hepatitis
- Liver Cirrhosis
- Chemical and Drug-Induced Liver Injury
Research indicates that the compound acts by stabilizing cell membranes and promoting protein synthesis in liver cells, thereby enhancing liver function and regeneration .
1.2 Antineoplastic Activity
The compound exhibits antineoplastic properties, suggesting potential use in cancer treatment. Studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis in various cancer types .
Treatment of Liver Disorders
Clinical studies have demonstrated the efficacy of this compound in treating liver disorders. For instance:
Cancer Research
In oncology, preliminary studies suggest that this compound could be beneficial as an adjunct therapy in cancer treatment:
Propiedades
IUPAC Name |
(2R)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(8-13)6-10-2-3-11-12(7-10)15-5-4-14-11/h2-3,7,9H,4-6,8,13H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBCAVYVKZLGPX-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCCO2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)OCCO2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













